molecular formula C8H8BrNO2 B1427065 Methyl 5-bromo-6-methylnicotinate CAS No. 1174028-22-8

Methyl 5-bromo-6-methylnicotinate

Cat. No. B1427065
M. Wt: 230.06 g/mol
InChI Key: AOSWEDIDPYRZRA-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-6-methylnicotinate” is a chemical compound with the CAS Number: 1174028-22-8 . It has a molecular weight of 230.06 and its IUPAC name is methyl 5-bromo-6-methylnicotinate .


Molecular Structure Analysis

The molecular formula of “Methyl 5-bromo-6-methylnicotinate” is C8H8BrNO2 . The InChI code is 1S/C8H8BrNO2/c1-5-7(9)3-6(4-10-5)8(11)12-2/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-6-methylnicotinate” is a white to yellow solid or semi-solid or liquid . It has a predicted density of 1.503±0.06 g/cm3 and a predicted boiling point of 253.2±35.0 °C .

Scientific Research Applications

Application in Pharmacology and Toxicology

  • Summary of the Application: There is interest in nicotine-related alkaloids like 6-methylnicotine for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD .
  • Methods of Application or Experimental Procedures: Chemical, pharmacological, and toxicological assessments were conducted on 6-methylnicotine and compared to pharmaceutical grade (S)-nicotine. Samples of 6-methylnicotine analyzed included both freebase and salt forms, as well as in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) .
  • Results or Outcomes: Chemical analysis confirmed the sample was 6-methylnicotine, racemic, and 98% pure utilizing 1H NMR, chiral UPLC UV, and GC-MS, respectively. The aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine (82.5 ± 2.9 % vs. 85.6 ± 0.6 % for freebase forms). The QSAR computational pharmacology of 6-methylnicotine is similar in potency and binding affinity to that of (S)-nicotine in in vivo and ex vivo models .

Application in Clinical Pathology

  • Summary of the Application: Methyl Nicotinate has been used in a study to investigate whether its local application can change the content and proportion of blood cells in peripheral blood samples and to determine whether this treatment is a safe and reliable method for improving peripheral blood collection .
  • Methods of Application or Experimental Procedures: Experimental blood specimens were collected from earlobes treated with different concentrations of methyl nicotinate solution, and the control group consisted of blood specimens collected from untreated earlobes .
  • Results or Outcomes: The blood flow in the earlobe was significantly increased after methyl nicotinate solution stimulation, especially when the methyl nicotinate solution concentration was greater than 10 −4 mol/L. There were no significant changes in the proportions of white blood cells, red blood cells, platelets, neutrophils, eosinophils, basophils, monocytes, or lymphocytes in the peripheral blood obtained from earlobes treated with methyl nicotinate solution .

Safety And Hazards

“Methyl 5-bromo-6-methylnicotinate” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet advises using personal protective equipment, avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .

properties

IUPAC Name

methyl 5-bromo-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-7(9)3-6(4-10-5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSWEDIDPYRZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-6-methylnicotinate

Synthesis routes and methods

Procedure details

To a solution of methyl 5,6-dibromopyridine-3-carboxylate (0.5122 g; 1.737 mmol) in tetrahydrofuran (10.0 mL; 123 mmol) at 0° C. (using an oven-dried flask) was added 1,3-bis(diphenylphosphino)propane nickel(II) chloride (98.0 mg; 0.179 mmol). After 5 minutes, methylmagnesium bromide (1.4 mol/L) in THF:toluene (1:3) (1.6 mL; 2.2 mmol) was added dropwise. After addition was complete, the reaction mixture was stirred at room temperature. After 8 hours, methylmagnesium bromide (1.4 mol/L) in THF:toluene (1:3) (1.0 mL) was added and the reaction stirred at room temperature overnight. The reaction mixture was quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The organic portion was dried over MgSO4, filtered, and evaporated in vacuo. The crude product was purified via flash chromatography on silica gel (25 g silica, solvent gradient: 0-30% ethyl acetate in dichloromethane) to yield 174.1 mg (44%) of the title compound. LCMS (ESI): M+H=230.2; 1H NMR (400 MHz, DMSO) δ 8.93 (d, J=1.4 Hz, 1H), 8.39 (d, J=1.4 Hz, 1H), 3.89 (s, 4H), 2.67 (s, 4H).
Quantity
0.5122 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
98 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
THF toluene
Quantity
1.6 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
THF toluene
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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